![molecular formula C10H9BrN4O4 B14932017 5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14932017.png)
5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound that features a bromine atom, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, and electrophilic halogenating agents. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyrazole derivatives: Compounds like 1-Pyrazolyl-alanine have similar structural features and pharmacological effects.
Uniqueness
5-BROMO-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to the combination of its bromine atom, nitro group, and pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H9BrN4O4 |
---|---|
Molecular Weight |
329.11 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H9BrN4O4/c11-9-2-1-8(19-9)10(16)12-3-4-14-6-7(5-13-14)15(17)18/h1-2,5-6H,3-4H2,(H,12,16) |
InChI Key |
VWBJBMBJSRQHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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